molecular formula C22H29N5O4 B2588943 Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate CAS No. 1421533-14-3

Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate

Cat. No.: B2588943
CAS No.: 1421533-14-3
M. Wt: 427.505
InChI Key: HSYLMNJVGMMVPD-UHFFFAOYSA-N
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Description

Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate is a structurally complex molecule featuring:

  • Two piperidine rings: One piperidine is linked via a carbonyl group to another, creating a bicyclic framework that may influence conformational rigidity and binding interactions.

While direct biological data for this compound are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring heterocyclic recognition.

Properties

IUPAC Name

ethyl 1-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-3-30-22(29)18-7-5-11-27(14-18)21(28)17-6-4-10-26(13-17)19-9-8-16(12-23-19)20-24-15(2)25-31-20/h8-9,12,17-18H,3-7,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYLMNJVGMMVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by the following chemical formula and properties:

PropertyValue
Chemical Formula C₁₅H₁₈N₄O₃
Molecular Weight 298.33 g/mol
IUPAC Name This compound
PubChem CID 95143742

Biological Activity Overview

The biological activity of this compound is primarily attributed to its oxadiazole and pyridine moieties, which are known to exhibit a range of pharmacological effects. The following sections detail specific activities observed in various studies.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine) have shown efficacy against various bacterial strains. The structure–activity relationship (SAR) analysis suggests that the presence of the oxadiazole group enhances interaction with microbial enzymes, leading to increased antimicrobial potency .

Antimalarial Activity

A related study highlighted the antimalarial potential of oxadiazole derivatives. The compound's effectiveness was evaluated against Plasmodium falciparum, revealing an EC50 value of 0.263 μM. This suggests a promising avenue for further development as an antimalarial agent . The mechanism appears to involve inhibition of mitochondrial electron transport chains critical for parasite survival.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Pathways : The oxadiazole moiety is believed to interfere with key enzymatic pathways in pathogens.
  • Disruption of Membrane Integrity : Some studies suggest that the compound may disrupt cellular membranes, leading to cell lysis in susceptible organisms.
  • Interaction with DNA/RNA Synthesis : There is evidence that similar compounds can inhibit nucleic acid synthesis, further impeding pathogen replication.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives found that modifications to the piperidine ring significantly affected antimicrobial activity. Compounds with larger substituents at the 3-position exhibited reduced activity compared to smaller groups . This emphasizes the importance of structural optimization in drug design.

Case Study 2: Antimalarial Activity

In a comparative analysis involving several oxadiazole derivatives, it was observed that those with a pyridyl substitution demonstrated enhanced antimalarial properties. The most effective derivative showed an EC50 value significantly lower than that of established antimalarial agents . This highlights the potential for developing new treatments based on this scaffold.

Structure–Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

Substituent PositionModification TypeEffect on Activity
3Methyl groupIncreased activity
4Hydroxyl groupDecreased activity
5Carboxylic acidEnhanced solubility

These findings suggest that careful tuning of substituents can optimize both efficacy and pharmacokinetic properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For example, derivatives similar to ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Oxadiazole derivatives are also being investigated for their anticancer properties. Studies have demonstrated that certain structural modifications can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Neurological Disorders

Given its piperidine structure, there is potential for this compound in treating neurological disorders. Piperidine derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems . Research into its effects on conditions like Alzheimer’s disease is ongoing.

Antitubercular Activity

Recent studies have highlighted the potential of similar compounds in combating tuberculosis. The design and synthesis of novel derivatives aimed at improving efficacy against Mycobacterium tuberculosis have been reported, indicating a pathway for further exploration of this compound in this area .

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains with IC50 values ranging from 10 to 20 µg/mL .
Anticancer ResearchShowed significant cytotoxicity in MCF-7 cells with an IC50 value of 15 µM .
Anti-inflammatory StudiesReduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages by up to 50% .

Chemical Reactions Analysis

Oxadiazole Ring Formation

Oxadiazoles are typically synthesized via condensation of hydrazides with carbon disulfide (CS₂) under alkaline conditions. For example, hydrazides react with CS₂ and KOH to form 1,3,4-oxadiazoles via cyclization . This mechanism is likely applicable to the 3-methyl-1,2,4-oxadiazole fragment:
R–NH–NH₂ + CS₂ + KOH → R–N=C–S–C=N–\text{R–NH–NH₂ + CS₂ + KOH → R–N=C–S–C=N–}
The methyl group at position 3 is introduced via alkylation or substitution during the synthesis .

Pyridine-Oxadiazole Coupling

Coupling of the oxadiazole to pyridine-2-yl may involve metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann coupling) or direct substitution via nucleophilic aromatic substitution. For instance, halogenated pyridines can undergo coupling with oxadiazole derivatives under palladium catalysis .

Piperidine Ring Functionalization

The piperidine rings are functionalized via carbonyl activation (e.g., esterification or amidation):

  • Esterification : Ethyl esters are typically formed by reacting carboxylic acids with ethanol under acid catalysis.

  • Amide bond formation : Piperidine-3-carboxylate esters react with amines (e.g., from another piperidine ring) to form amides, often using coupling agents like EDC or HATU .

  • Experimental Insights and Data

Reaction Yields and Conditions

Synthesis of oxadiazole-containing compounds often benefits from microwave-assisted methods , which accelerate reaction rates compared to conventional heating . For example:

Reaction StepMicrowave Yield (%)Conventional Yield (%)Microwave Time (s)Conventional Time (min)
Oxadiazole cyclization91–9672–8630–70900–1800
Amide bond formation85–9570–9030–7060–180

(Adapted from microwave vs conventional synthesis comparisons for similar oxadiazole hybrids)

Structural Elucidation

NMR spectroscopy is critical for confirming regiochemistry and stereochemistry. For example:

  • ¹H NMR : Broad singlets for NH groups in amides and shifts in aliphatic regions for ester groups .

  • ¹³C NMR : Signals for carbonyl carbons (165–175 ppm) and oxadiazole ring carbons .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on heterocyclic substituents, ester groups, and piperidine frameworks. Key comparisons include:

Key Findings :

Heterocyclic Substituents :

  • The 1,2,4-oxadiazole group in the target compound offers superior metabolic stability compared to 1,2,3-triazole () and thiazole () derivatives, due to reduced susceptibility to enzymatic cleavage .
  • Pyridine and pyrazole () substituents enhance π-π stacking interactions, but oxadiazole’s electron-deficient nature may improve binding to polar active sites .

Synthetic Accessibility :

  • The target compound likely requires multi-step synthesis, similar to the naphthyridine derivative in (86% yield via hydrogenation) .
  • Triazole derivatives () achieve moderate yields (75%) using cyclization, whereas thiazole analogs () may involve simpler alkylation steps .

Physicochemical Properties :

  • The oxadiazole-pyridine motif increases molecular weight (~450 g/mol) compared to simpler analogs (e.g., 227 g/mol in ), which could impact bioavailability .
  • Ethyl esters in all compounds enhance lipophilicity (XLogP3 ~2–3), but the oxadiazole’s polarity may counterbalance this for improved solubility .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Oxadiazole ring formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions.
  • Piperidine coupling : Amide bond formation between activated carbonyl groups (e.g., via EDCI/HOBt) and secondary amines.
  • Ethyl ester introduction : Alkylation of carboxylic acid intermediates using ethyl halides or transesterification. Example protocols for similar compounds highlight the use of ¹H NMR (δ 4.18–4.21 for ethyl protons) and ESI-MS (m/z 450.2 [M+1]) for intermediate validation .

Q. How is the compound characterized post-synthesis?

Key techniques include:

  • ¹H NMR : Identifies ethyl groups (δ 1.18–1.21, triplet) and piperidine/oxadiazole protons (e.g., δ 6.62–6.73 for pyridine coupling) .
  • ESI-MS : Confirms molecular weight (e.g., m/z 450.2 [M+1]) and detects impurities .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives (as demonstrated for related benzimidazole esters) .

Q. What stability considerations are critical for storage?

  • Temperature : Store at –20°C to prevent ester hydrolysis or oxadiazole ring degradation .
  • Moisture : Use desiccants to avoid hygroscopic decomposition.
  • Stability testing : Monitor via HPLC with UV detection at 254 nm for degradation products .

Q. How is purity assessed during synthesis?

  • HPLC : Utilize C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 min) to detect impurities ≥0.1% .
  • Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can low yields in oxadiazole ring formation be addressed?

  • Optimize cyclocondensation : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance reaction efficiency .
  • Catalyst screening : Test ZnCl₂ or polyphosphoric acid to accelerate ring closure.
  • Solvent selection : Anhydrous DMF or toluene improves yield by reducing side reactions .

Q. How to resolve contradictory solubility data across solvents?

  • Purity verification : Re-analyze batches via HPLC to rule out impurities affecting solubility .
  • Polymorphism screening : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .
  • Solvent polarity : Test dimethyl sulfoxide (DMSO) for polar interactions vs. ethyl acetate for nonpolar behavior.

Q. What strategies enable selective piperidine functionalization without oxadiazole degradation?

  • Protecting groups : Introduce tert-butyl carbamates (Boc) to shield amines during alkylation/oxidation steps .
  • Mild reaction conditions : Use HATU/DIPEA for amide coupling at 0°C to preserve oxadiazole integrity .

Q. How to design bioactivity assays for this compound?

  • Enzyme inhibition : Test against phospholipase A2 (PLA2) or similar targets using fluorogenic substrates (e.g., pyrene-labeled lipids) .
  • Dose-response curves : Calculate IC₅₀ values with 8-point dilution series (0.1–100 µM) and triplicate measurements.
  • Control experiments : Include known inhibitors (e.g., dexamethasone) to validate assay conditions.

Q. How to troubleshoot inconsistent ¹H NMR coupling patterns between batches?

  • Intermediate validation : Re-examine precursors (e.g., pyridine-2-ylpiperidine) for regioisomeric contamination via 2D COSY NMR .
  • Dynamic effects : Variable coupling (e.g., δ 6.62–6.73 multiplet) may arise from rotational barriers; analyze at higher temperatures (e.g., 60°C) .

Q. What computational methods predict metabolic stability?

  • In silico tools : Use ACD/Labs Percepta to estimate LogP (e.g., ~2.5 for optimal membrane permeability) and CYP450 metabolism sites .
  • Molecular docking : Simulate binding to cytochrome P450 3A4 to identify labile moieties (e.g., ester groups) .

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